2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide
Overview
Description
2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide is a synthetic organic compound Its structure includes a sulfonyl group, an aniline derivative, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide typically involves multiple steps:
Formation of the Aniline Derivative: The starting material, 2,3-dimethylaniline, is reacted with a sulfonyl chloride (e.g., methylsulfonyl chloride) under basic conditions to form 2,3-dimethyl-N-methylsulfonylaniline.
Acylation Reaction: The aniline derivative is then acylated with an appropriate acylating agent (e.g., oxolan-2-ylmethyl acetate) to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the sulfonyl group.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) may be used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce nitro or halogen groups to the aromatic ring.
Scientific Research Applications
2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide may have various applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide: can be compared to other aniline derivatives or sulfonyl-containing compounds.
N-(2,3-dimethylphenyl)-N-methylsulfonylacetamide: Similar structure but lacks the oxolane ring.
2-(2,3-dimethylphenyl)-N-(oxolan-2-ylmethyl)acetamide: Similar structure but lacks the sulfonyl group.
Uniqueness
The presence of both the sulfonyl group and the oxolane ring in this compound may confer unique chemical properties, such as increased solubility or specific reactivity, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-12-6-4-8-15(13(12)2)18(23(3,20)21)11-16(19)17-10-14-7-5-9-22-14/h4,6,8,14H,5,7,9-11H2,1-3H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBWQNOOJIVHRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)NCC2CCCO2)S(=O)(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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